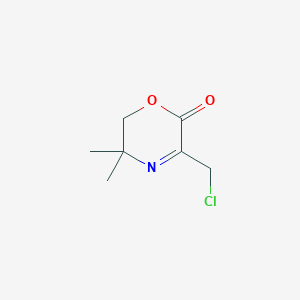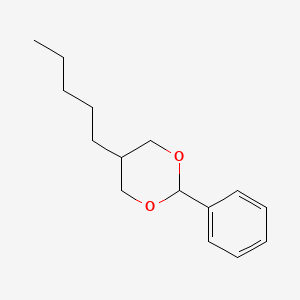silane CAS No. 138098-97-2](/img/structure/B14277367.png)
[(Buta-1,3-dien-2-yl)oxy](triethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Buta-1,3-dien-2-yl)oxysilane is an organosilicon compound characterized by the presence of a butadiene moiety attached to a triethylsilane group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Buta-1,3-dien-2-yl)oxysilane typically involves the reaction of butadiene with triethylsilane in the presence of a catalyst. One common method is the hydrosilylation reaction, where butadiene reacts with triethylsilane in the presence of a platinum catalyst under controlled temperature and pressure conditions . The reaction proceeds via the addition of the silicon-hydrogen bond across the carbon-carbon double bond of butadiene, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of (Buta-1,3-dien-2-yl)oxysilane follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
(Buta-1,3-dien-2-yl)oxysilane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically performed at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous solvents under inert atmosphere.
Substitution: Halogens, nucleophiles; reactions may require the presence of a catalyst or specific reaction conditions to proceed efficiently.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Simpler silane derivatives.
Substitution: Various organosilicon compounds depending on the substituent used.
Aplicaciones Científicas De Investigación
(Buta-1,3-dien-2-yl)oxysilane has several applications in scientific research:
Organic Synthesis: The compound is used as a building block in the synthesis of more complex organosilicon compounds.
Materials Science: It is employed in the development of silicon-based materials with unique properties, such as improved thermal stability and mechanical strength.
Biological Studies: Research is ongoing to explore the potential biological activities of organosilicon compounds, including (Buta-1,3-dien-2-yl)oxysilane.
Mecanismo De Acción
The mechanism of action of (Buta-1,3-dien-2-yl)oxysilane involves its interaction with molecular targets through its reactive silicon and butadiene moieties. The silicon atom can form bonds with various nucleophiles, while the butadiene moiety can participate in addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Comparación Con Compuestos Similares
Similar Compounds
(Buta-1,3-dien-2-yloxy)trimethylsilane: Similar structure but with trimethylsilane instead of triethylsilane.
(Buta-1,3-dien-2-yloxy)tert-butyl-dimethylsilane: Contains a tert-butyl-dimethylsilane group.
(Buta-2,3-dien-1-yloxy)(tert-butyl)dimethylsilane: Another variant with a different substitution pattern on the butadiene moiety.
Uniqueness
(Buta-1,3-dien-2-yl)oxysilane is unique due to its specific combination of a butadiene moiety with a triethylsilane group. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications in organic synthesis and materials science .
Propiedades
Número CAS |
138098-97-2 |
|---|---|
Fórmula molecular |
C10H20OSi |
Peso molecular |
184.35 g/mol |
Nombre IUPAC |
buta-1,3-dien-2-yloxy(triethyl)silane |
InChI |
InChI=1S/C10H20OSi/c1-6-10(5)11-12(7-2,8-3)9-4/h6H,1,5,7-9H2,2-4H3 |
Clave InChI |
MUXIGSJDFFWNBV-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)OC(=C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


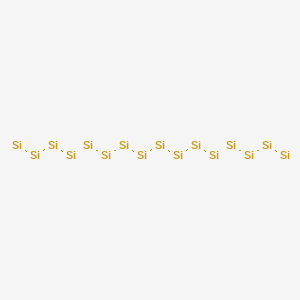
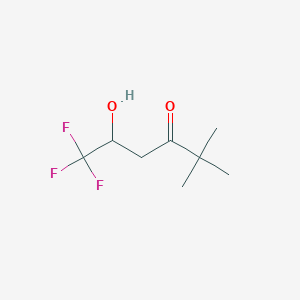

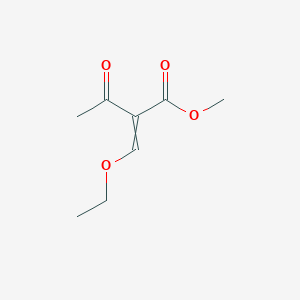
![N~1~-{3-[(2-Undecylpentadecyl)oxy]propyl}propane-1,3-diamine](/img/structure/B14277319.png)
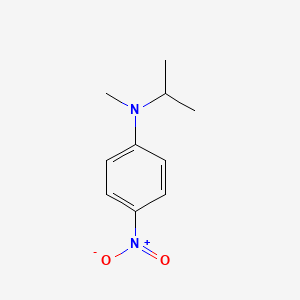
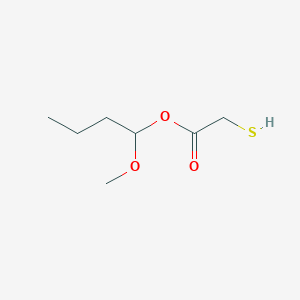
![3H-Pyrrolo[2,3-b]pyridin-3-one, 6-chloro-1,2-dihydro-1-(phenylsulfonyl)-](/img/structure/B14277355.png)
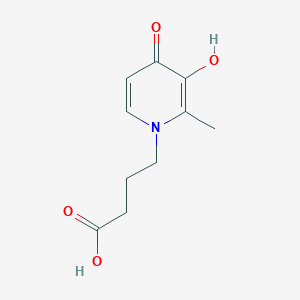
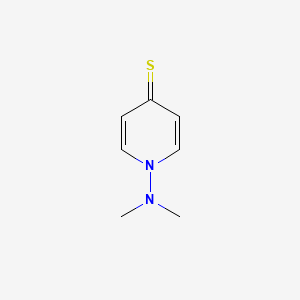
![2,4-Di(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole](/img/structure/B14277371.png)

